![molecular formula C6H9N3 B2548641 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 410544-19-3](/img/structure/B2548641.png)
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Overview
Description
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound characterized by a fused ring structure consisting of a pyrazole ring and a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit c-met kinase , which plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It’s known that kinase inhibitors typically bind to the atp-binding site of the kinase, preventing the transfer of a phosphate group to the substrate and thus inhibiting the kinase’s activity .
Biochemical Pathways
Inhibition of c-met kinase can affect multiple signaling pathways, including the pi3k/akt, mapk/erk, and stat pathways , which regulate cell survival, proliferation, and differentiation.
Result of Action
Inhibition of c-met kinase can lead to decreased cell proliferation and increased apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization under acidic conditions . Another method includes the iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to form the desired pyrazolo[4,3-c]pyridine .
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolopyridine derivatives.
Reduction: Reduction reactions can yield tetrahydropyrazolopyridine derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as sodium borohydride. Substitution reactions often involve halogenated compounds and appropriate catalysts.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Basic Information
- Molecular Formula : C6H9N3
- Molecular Weight : 123.16 g/mol
- CAS Number : 157327-44-1
Medicinal Chemistry
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has been investigated for its potential as a therapeutic agent. Its derivatives have shown promise in treating various conditions:
- Antidepressant Activity : Research indicates that certain derivatives of this compound exhibit selective serotonin reuptake inhibition, suggesting potential use in treating depression .
- Anticancer Properties : Studies have demonstrated that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of this compound derivatives. The findings indicated that specific modifications to the molecule enhanced its efficacy in animal models of depression.
Materials Science
The compound's unique structural properties make it suitable for applications in materials science:
- Polymer Chemistry : It has been used as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties .
- Nanotechnology : Its derivatives are being explored for use in nanocomposites that exhibit improved electrical conductivity and thermal stability.
Data Table: Applications in Materials Science
Application | Description | Reference |
---|---|---|
Polymer Synthesis | Building block for high-performance polymers | |
Nanocomposites | Enhances electrical and thermal properties |
Agricultural Chemistry
Emerging research suggests that this compound may have applications in agricultural chemistry:
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-3H-pyrazolo[4,3-c]pyridine: A closely related compound with similar structural features.
7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine: Another pyrazolopyridine derivative with distinct functional groups.
1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine: A more complex derivative with additional substituents.
Uniqueness
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine is unique due to its specific ring fusion and the potential for diverse chemical modifications. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound in research and industrial applications.
Biological Activity
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique pyrazolo-pyridine structure, which contributes to its potential therapeutic applications. Recent studies have highlighted its efficacy against various pathogens and its role in modulating biological pathways.
- Molecular Formula : CHN
- Molecular Weight : 123.16 g/mol
- CAS Number : 410544-19-3
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A notable study demonstrated that certain derivatives inhibited the growth of Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 26.7 µM . Furthermore, compounds derived from this scaffold showed activity against ESKAPE pathogens, which are notorious for their antibiotic resistance.
Antiviral Effects
The compound has also been investigated for its antiviral properties. One derivative was found to block hepatitis B viral capsid assembly, indicating its potential as an antiviral agent . This mechanism suggests that the compound could be further explored for treating viral infections.
Antiparasitic Activity
In addition to antibacterial and antiviral effects, this compound has shown antiparasitic activity. Some derivatives inhibited protein–protein interactions in parasite cells at nanomolar concentrations . This activity highlights the compound's versatility in targeting different biological systems.
Study on Antimicrobial Efficacy
A comprehensive study published in MDPI evaluated the antimicrobial efficacy of various derivatives of this compound against a range of pathogens. The results indicated that specific modifications to the chemical structure significantly enhanced antimicrobial activity compared to standard antibiotics like nitrofurantoin .
Mechanistic Insights into Antiviral Action
Another study focused on the mechanism by which one derivative inhibits hepatitis B virus replication. The research utilized cell culture models to demonstrate that the compound interferes with viral assembly processes. This insight provides a foundation for developing targeted antiviral therapies based on this scaffold .
Data Table: Biological Activities of this compound Derivatives
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-7-3-5-4-8-9-6(1)5/h4,7H,1-3H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMJQHONPAXABH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Q1: What are the structural characteristics of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives?
A1: These compounds are characterized by a fused ring system comprising a pyrazole ring and a tetrahydropyridine ring. The tetrahydropyridine ring generally adopts a half-chair conformation. Substitutions at various positions on these rings can significantly influence the molecule's conformation and its interactions with other molecules. For instance, in 1-(4-fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, the methylsulfonyl group occupies an equatorial position on the tetrahydropyridine ring []. Variations in substituents also impact the crystal packing of these molecules, leading to different hydrogen bonding patterns and intermolecular interactions [, ].
Q2: How does the structure of this compound derivatives relate to their biological activity?
A2: Structure-activity relationship (SAR) studies have shown that modifications to the this compound scaffold can significantly impact biological activity. For example, studies on derivatives designed as antihypertensive agents revealed a correlation between the displacement activity of these compounds and their physicochemical parameters such as hydrophobicity (π), electronic effects (σ), and van der Waals volume (VW) []. This suggests that modulating these parameters through structural modifications could lead to compounds with enhanced potency or selectivity.
Q3: Have this compound derivatives shown promise as potential therapeutics?
A3: Yes, research indicates potential therapeutic applications for these compounds. For example, derivatives incorporating a 5-nitrofuran moiety have demonstrated promising activity against ESKAPE pathogens, with some exhibiting superior activity to nitrofurantoin []. Additionally, indanyl-substituted derivatives have been investigated for their potential in treating atrial arrhythmias, specifically targeting the potassium channel TASK-1 []. Further research is ongoing to explore and optimize the therapeutic potential of these compounds.
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